[4-(Trifluoromethoxy)phenyl]methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHZUVWKKWIBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethoxy)phenyl]methanesulfonamide typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with methanesulfonamide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(Trifluoromethoxy)phenyl isocyanate} + \text{Methanesulfonamide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the product .
Chemical Reactions Analysis
Primary Synthetic Route
The compound is typically synthesized through sulfonamide formation from the corresponding sulfonyl chloride:
This method avoids isolation of the intermediate sulfonyl chloride, reducing hydrolysis side reactions . The trifluoromethoxy group remains stable under these conditions due to its electron-withdrawing nature .
Hydrolysis Reactions
The sulfonamide group undergoes controlled hydrolysis under acidic or basic conditions:
| Condition | Products Formed | Kinetics (t₁/₂) | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 hr | [4-(Trifluoromethoxy)phenyl]methanesulfonic acid + NH₄⁺ | 85% conversion | |
| 2M NaOH, 80°C, 4 hr | Same as above | 92% conversion |
Hydrolysis rates are slower compared to non-fluorinated analogs due to the destabilization of the transition state by the trifluoromethoxy group.
Pd-Catalyzed Coupling Reactions
The sulfonamide participates in reductive cross-coupling with nitroarenes under palladium catalysis:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitro-1,1'-biphenyl | Pd/C (5 mol%), DMSO, 120°C, 12 hr | N-([1,1'-biphenyl]-4-yl)-sulfonamide | 80% |
This reaction leverages the sulfonamide’s NH group as a directing group for regioselective coupling .
Sulfonamide Alkylation
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 hr | N-Methyl-[4-(trifluoromethoxy)phenyl]methanesulfonamide | 68% |
Electrophilic Aromatic Substitution
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | <5% yield due to deactivated ring |
The trifluoromethoxy group strongly deactivates the aromatic ring, limiting electrophilic substitution .
Stability Under Oxidative Conditions
| Oxidizing Agent | Conditions | Result | Source |
|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, 25°C, 24 hr | No degradation (HPLC confirmation) | |
| KMnO₄ (1M) | H₂O, 80°C, 2 hr | Partial oxidation of methylene group |
The sulfonamide demonstrates robustness against peroxide oxidation but undergoes limited side-chain oxidation with strong oxidizers .
Analytical Characterization Data
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.5 Hz, 2H, ArH), 4.45 (s, 2H, CH₂), 5.21 (s, 2H, NH₂) | |
| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1250 cm⁻¹ (C-O-CF₃) |
Mechanistic Insights
-
Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by hydrogen bonding with the trifluoromethoxy group.
-
Coupling Reactions : Pd(0)/Pd(II) cycle facilitates C-N bond formation, with DMSO acting as both solvent and mild oxidant .
This compound’s synthetic versatility and stability make it valuable for developing pharmaceuticals and agrochemicals, particularly where electron-deficient aromatic systems are required .
Scientific Research Applications
Medicinal Chemistry
1. Anti-Cancer Activity
Recent studies have highlighted the potential of [4-(trifluoromethoxy)phenyl]methanesulfonamide derivatives in cancer treatment. For instance, a series of proguanil derivatives containing trifluoromethoxy groups demonstrated significant anti-proliferative effects against several human cancer cell lines. The derivatives exhibited enhanced activity compared to proguanil itself, with some compounds inhibiting colony formation at low concentrations (0.5 to 1.0 μM) by activating AMPK and inactivating the mTOR/p70S6K/4EBP1 pathway .
2. Structure-Activity Relationship Studies
The compound has been utilized in structure-activity relationship (SAR) studies to identify new drug candidates targeting various diseases. For example, modifications in the structure of this compound have led to the discovery of potent inhibitors for specific biological targets, including inflammatory pathways and cancer cell proliferation .
Agrochemicals
1. Herbicide Development
The incorporation of trifluoromethoxy groups into herbicides has shown promising results in enhancing efficacy and selectivity against target weeds. Research indicates that compounds with this functional group can improve the herbicidal activity while reducing phytotoxicity to crops, making them valuable in agricultural applications .
Material Science
1. Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique chemical structure allows for the development of materials with enhanced thermal stability and chemical resistance, which are essential for various industrial applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anti-Cancer Compounds
A study published in Molecules evaluated a series of trifluoromethoxy-containing proguanil derivatives. The results indicated that certain derivatives significantly inhibited cancer cell growth across multiple lines, suggesting their potential as new anti-cancer agents .
Case Study 2: Herbicide Efficacy
Research conducted on the herbicidal properties of trifluoromethoxy compounds revealed that modifications led to improved selectivity and effectiveness against specific weed species while minimizing damage to crops. This finding supports the potential use of these compounds in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of [4-(Trifluoromethoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to target proteins, thereby modulating their activity. This compound may act on various pathways, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methanesulfonamide Derivatives with Aromatic Substitutions
N-[4-(4-Bromophenyl)phenyl]methanesulfonamide
- Structure : A biphenyl system with a bromine atom at the para position of the second phenyl ring.
- Molecular Formula: C₁₃H₁₂BrNO₂S.
- Applications : Used as a pharmaceutical intermediate and in pesticide synthesis .
- Key Differences: The bromine substituent increases molecular weight (vs.
N-[3-Chloro-4-methylphenyl]methanesulfonamide
Triazine-Linked Methanesulfonamides
Compounds from (e.g., 19 , 22 ) share a methanesulfonamide core but are conjugated to triazine rings with varied aryl substitutions:
Comparison : The trifluoromethoxy group in 19 improves target selectivity compared to bulkier substituents (e.g., benzyloxy in 23 ), while fluorinated analogs like 22 exhibit superior pharmacokinetics .
Comparison with Functional Analogs
Sulfonylurea Herbicides ()
| Compound | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Triflusulfuron methyl | Triazine + sulfonylurea | Dimethylamino, trifluoroethoxy | Broadleaf weed control |
| Metsulfuron methyl | Triazine + sulfonylurea | Methoxy, methyl | Cereal crop protection |
Comparison : Unlike [4-(Trifluoromethoxy)phenyl]methanesulfonamide, sulfonylureas rely on triazine-urea linkages for herbicidal activity. The trifluoromethoxy group in the target compound may reduce phytotoxicity, favoring pharmaceutical over agricultural use .
Acetylene-Containing Analogs ()
4-(Trifluoromethoxy)phenylacetylene (CAS: 160542-02-9):
Medicinal Chemistry
- CDK9 Inhibition: Triazine-linked methanesulfonamides (e.g., 19) show nanomolar potency against CDK9, a cancer target. The trifluoromethoxy group in 19 enhances cellular permeability compared to difluorophenyl analogs (e.g., 18) .
- Bioactivity : N-(4-Methoxyphenyl)benzenesulfonamide () exhibits antimicrobial properties, suggesting sulfonamide substituents modulate bioactivity .
Agrochemical Potential
- While sulfonylureas () dominate herbicide markets, this compound’s lower environmental persistence (due to -OCF₃) could make it a safer alternative .
Biological Activity
[4-(Trifluoromethoxy)phenyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a trifluoromethoxy group, which enhances its lipophilicity and potentially increases its binding affinity to biological targets. The sulfonamide moiety is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group may enhance the compound's selectivity and efficacy by stabilizing interactions with target sites.
Key Interactions
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the trifluoromethoxy group and the sulfonamide structure can significantly affect biological activity. For example:
- Substituent Variations : Replacing the trifluoromethyl group with other halogens has been explored, revealing that such changes can impact potency and efficacy in various assays .
- Aryl Group Influence : The nature of the aryl substituent plays a crucial role in determining the compound's interaction with biological targets. Studies have demonstrated that different aryl groups can lead to varying degrees of receptor activation or inhibition .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Cell Line/Model | Concentration Tested | Results |
|---|---|---|---|---|
| Study 1 | Enzyme Inhibition | Rat liver microsomes | 10 µM | Significant inhibition of enzyme activity observed. |
| Study 2 | Anti-proliferative | SCC-15 (squamous carcinoma) | 50 µM | Induced apoptosis via PPARγ pathway modulation. |
| Study 3 | Receptor Modulation | Mouse model | Varies | Reduced disease activity index in chronic inflammatory models. |
Case Studies
- Anti-Cancer Activity : In a recent study, this compound was evaluated for its anti-cancer properties against several human cancer cell lines. The results indicated that it significantly inhibited cell proliferation at low concentrations, suggesting potential as an anti-cancer agent through the activation of AMPK signaling pathways .
- Inflammatory Models : Another investigation focused on its effects in mouse models of chronic inflammatory diseases. The compound demonstrated a reduction in neutrophil infiltration and overall disease severity, indicating its potential utility in treating inflammatory conditions .
Q & A
Q. What are the key synthetic routes for [4-(Trifluoromethoxy)phenyl]methanesulfonamide, and how can purity be optimized?
The synthesis typically involves:
- Step 1: Sulfonation of 4-(trifluoromethoxy)benzyl chloride using chlorosulfonic acid to form the intermediate sulfonyl chloride.
- Step 2: Amination with ammonia or ammonium hydroxide to yield the sulfonamide.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity.
Key Considerations: - Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Use anhydrous conditions to avoid hydrolysis of intermediates .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy:
- ¹H NMR (DMSO-d₆): δ 7.45–7.60 (m, aromatic protons), δ 3.85 (s, CH₂), δ 3.10 (s, SO₂NH₂).
- ¹⁹F NMR: δ -58 ppm (CF₃O group).
- HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water 70:30).
- Mass Spectrometry: ESI-MS m/z 259.03 [M+H]⁺ .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme Inhibition: The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., carbonic anhydrase), while the trifluoromethoxy group enhances lipophilicity for membrane penetration.
- Antimicrobial Screening: Moderate activity against Gram-positive bacteria (MIC 32 µg/mL) due to interference with folate biosynthesis .
Advanced Research Questions
Q. How can reaction yields and selectivity be improved for large-scale synthesis?
- Continuous Flow Reactors: Reduce side reactions (e.g., over-sulfonation) by precise temperature control (0–5°C) and rapid mixing.
- Catalytic Optimization: Use DMAP (4-dimethylaminopyridine) to accelerate amination kinetics.
- Solvent Screening: THF/water biphasic systems improve intermediate solubility and reduce byproducts .
Q. What structure-activity relationships (SAR) govern its biological efficacy?
- Trifluoromethoxy Group: Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., COX-2).
- Sulfonamide Position: Para-substitution on the phenyl ring maximizes steric compatibility with target active sites.
- Modifications: Introducing electron-withdrawing groups (e.g., nitro) at the meta position increases potency but reduces solubility .
Q. What advanced analytical methods resolve structural ambiguities in derivatives?
- X-ray Crystallography: Resolves sulfonamide tautomerism and confirms hydrogen-bonding networks (e.g., with carbonic anhydrase II; PDB ID 1CA2).
- Solid-State NMR: Distinguishes polymorphic forms critical for bioavailability.
- High-Resolution MS/MS: Identifies degradation products under oxidative stress .
Q. How should researchers address discrepancies in solubility data across studies?
- Method Standardization: Use USP phosphate buffer (pH 7.4) for equilibrium solubility measurements.
- Temperature Control: Report data at 25°C ± 0.5°C to avoid kinetic solubility artifacts.
- Conflicting Data: Variations in crystallinity (e.g., amorphous vs. crystalline forms) often explain discrepancies. Validate with PXRD .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
